molecular formula C9H12N2O B2525780 3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one CAS No. 1341733-03-6

3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one

Cat. No.: B2525780
CAS No.: 1341733-03-6
M. Wt: 164.208
InChI Key: BGKFWMRHNPHESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors in Drug Metabolism

Research into chemical inhibitors of cytochrome P450 isoforms in human liver microsomes emphasizes the importance of understanding the metabolic pathways of drugs to predict drug-drug interactions (DDIs). Potent and selective chemical inhibitors, including compounds with structures similar to 3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one, play a critical role in the in vitro assessment of CYP isoforms' contribution to drug metabolism. This knowledge is essential for determining the potential for DDIs when multiple drugs are coadministered to patients (Khojasteh et al., 2011).

Cyclopentanone in Fine Chemicals and Solvents

Cyclopentanone, a component of the chemical structure , is an important fine chemical intermediate, primarily used in the production of spice-methyl dihydrojasmonate. It also serves as a solvent in the electronic industry. Understanding its production processes and technological characteristics is crucial for its application in both current industrial practices and developmental processes (Sinopec Shanghai, 2011).

Imidazole Derivatives in Immunomodulation

Imidazole derivatives, like imiquimod and its analogues, have been studied for their ability to activate the immune system through localized induction of cytokines. These compounds, which share structural features with this compound, demonstrate significant potential in treating various cutaneous diseases due to their immunoregulatory, antiviral, antiproliferative, and antitumor activities. Such studies highlight the versatility of imidazole compounds in medical research and treatment strategies (Syed, 2001).

Jasmonic Acid and Its Derivatives

Jasmonic acid and its derivatives, being cyclopentanone compounds, play a significant role in the plant kingdom and have attracted interest in medicinal chemistry for their potential as drugs and prodrugs. Research into these compounds provides insights into their synthesis, biological activities, and therapeutic applications, offering directions for future research and development of new therapeutics (Ghasemi Pirbalouti et al., 2014).

Antimicrobial Activities of Imidazole

Imidazole and its derivatives have been extensively reviewed for their antimicrobial properties. These compounds, utilized in the pharmaceutical industry for manufacturing anti-fungal and bactericidal drugs, demonstrate the broad applicability of imidazole structures in combating microbial resistance. The continued exploration of imidazole derivatives, including those structurally related to this compound, is crucial for developing new antimicrobial agents (2022).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-5-4-10-9(11)7-2-3-8(12)6-7/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKFWMRHNPHESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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